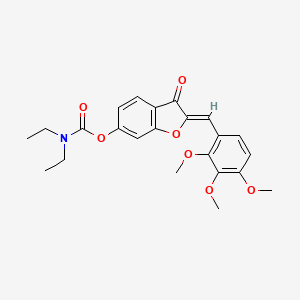

1-(4-fluorobenzyl)-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

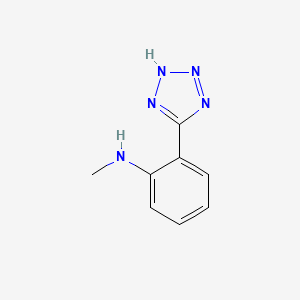

The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a fluorobenzyl group and a mesityl group attached, which are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure likely includes a naphthyridine ring system, a fluorobenzyl group, and a mesityl group. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity could be predicted based on the functional groups present .科学的研究の応用

Synthesis and Antibacterial Activity

Naphthyridine derivatives have been synthesized for their potential antibacterial activities. For instance, derivatives with substituted cyclic amino groups showed significant antibacterial properties, with certain compounds exhibiting more activity than standard drugs like enoxacin. The studies provide insight into structure-activity relationships, aiding in the design of new antibacterial agents (Egawa et al., 1984).

Cytotoxic Activity Against Cancer Cells

Research has extended to naphthyridine carboxamides and their potential as anticancer agents. Certain derivatives, especially those with specific 2-substituents, have shown potent cytotoxicity against cancer cell lines such as murine leukemia and human colon tumors. These findings underscore the therapeutic potential of naphthyridine derivatives in oncology (Deady et al., 2005).

HIV-1 Integrase Inhibition

Some naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for the viral replication of HIV. These compounds not only inhibit the enzyme's activity but also effectively suppress viral replication in cells, highlighting their potential as antiviral agents (Embrey et al., 2005).

Metabolism Studies

The metabolism of synthetic cannabinoids, including those structurally related to naphthyridine derivatives, has been investigated to identify potential biomarkers for drug consumption monitoring. These studies are crucial for understanding the pharmacokinetics and toxicological profiles of such compounds (Li et al., 2018).

Antibacterial Agents Development

Further studies have focused on developing naphthyridine derivatives as antibacterial agents, with specific compounds showing broad and potent in vitro activity and promising in vivo efficacy. These findings are vital for the development of new antibiotics to combat resistant bacterial strains (Matsumoto et al., 1984).

将来の方向性

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-15-11-16(2)22(17(3)12-15)28-24(30)21-13-19-5-4-10-27-23(19)29(25(21)31)14-18-6-8-20(26)9-7-18/h4-13H,14H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKORTVLVPPPPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)

![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)

![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)

![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)